L-idaric acid

Enzyme Kinetics Substrate Specificity Carbohydrate Metabolism

Researchers studying enolase superfamily mechanisms require stereochemically defined L-idaric acid free of meso contaminants. L-Idaric acid (CAS 80876-58-0), possessing the (2R,3S,4S,5R) configuration, is the essential chiral substrate for D-glucarate dehydratase active-site mapping-processed at ~50% the catalytic rate of D-glucarate, enabling dissection of Lys 207-mediated proton abstraction. • ≥95% pure white to off-white crystalline powder. • Ambient-temp shipping; store at -20°C. • Bulk quantities available for L-idaro-1,4-lactone synthesis.

Molecular Formula C6H10O8
Molecular Weight 210.14 g/mol
Cat. No. B7769246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-idaric acid
Molecular FormulaC6H10O8
Molecular Weight210.14 g/mol
Structural Identifiers
SMILESC(C(C(C(=O)O)O)O)(C(C(=O)O)O)O
InChIInChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)
InChIKeyDSLZVSRJTYRBFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Idaric Acid: A Chiral C6 Aldaric Acid


L-Idaric acid (CAS 80876-58-0), the L-enantiomer of idaric acid, is a C6 aldaric acid (hexaric acid) with the molecular formula C6H10O8 and a molecular weight of 210.14 g/mol . It is a chiral sugar diacid derived from the oxidation of specific hexoses, possessing a defined stereochemical configuration ((2R,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid) that distinguishes it from other aldaric acids like the more common D-glucaric acid [1].

L-Idaric Acid: Why Analogs Fall Short


Although L-idaric acid belongs to the broader class of C6 aldaric acids, its unique stereochemistry—specifically the (2R,3S,4S,5R) configuration—dictates its distinct biological and chemical behavior. Aldaric acids exhibit symmetry-dependent properties, with some forming meso compounds lacking optical activity; L-idaric acid retains a defined chirality that is non-interchangeable with its enantiomer (D-idaric acid) or diastereomers like D-glucaric acid [1]. Enzyme specificity data confirm this: D-glucarate dehydratase from *E. coli* accepts both D-glucarate and L-idarate as substrates, but the catalytic rate for L-idarate is only about 50% of that observed for D-glucarate, demonstrating that even enzymes with relaxed specificity process L-idarate differently [2]. This differential enzymatic handling precludes generic substitution in any assay, synthetic pathway, or metabolic study where precise stereochemical fidelity is required.

L-Idaric Acid vs. Analogs: Evidence Guide


Substrate Specificity: L-Idarate vs. D-Glucarate

D-Glucarate dehydratase from *Escherichia coli* exhibits differential catalytic activity towards its substrates. In a direct kinetic comparison, the enzyme acts on L-idaric acid at a rate that is only about one-half of the rate observed for D-glucaric acid under identical assay conditions [1].

Enzyme Kinetics Substrate Specificity Carbohydrate Metabolism

Chiral vs. Meso Aldaric Acid Stereochemistry

Due to molecular symmetry, some aldaric acids exist as achiral meso forms. For instance, D-glucaric acid and L-gularic acid are chemically identical, forming a meso compound without optical activity. In contrast, L-idaric acid and D-idaric acid are distinct, non-superimposable enantiomers, retaining their individual optical activities [1]. L-idaric acid has a specific (2R,3S,4S,5R) configuration, confirmed by InChIKey and SMILES notation .

Stereochemistry Chiral Pool Synthesis Aldaric Acid Chemistry

Substrate-Specific Active Site Residues

Structural and mutagenesis studies on *E. coli* D-glucarate dehydratase (GlucD) reveal that the enzyme utilizes different active site residues to abstract the C5 proton from its two substrates: Lys 207 acts as the general base for L-idarate, while the His 339-Asp 313 dyad serves this role for D-glucarate [1]. This indicates a distinct binding mode and catalytic itinerary for L-idarate.

Enzyme Mechanism Enolase Superfamily Protein Engineering

L-Idaro-1,4-lactone Synthesis

L-Idaric acid serves as a direct reagent for the synthesis of L-idaro-1,4-lactone, a known inhibitor of the lysosomal enzyme α-L-idosiduronase . This application is stereospecific; the analogous D-idaric acid would yield D-idaro-1,4-lactone, which lacks inhibitory activity against this enzyme.

Enzyme Inhibition Lysosomal Storage Disorders Synthetic Chemistry

Aldaric Acid-to-FDCA Pathway

Aldaric acids, including L-idaric acid, are being explored as stable intermediates for the production of 2,5-furandicarboxylic acid (FDCA), a bio-based replacement for terephthalic acid in polyesters [1]. This pathway offers an alternative to the unstable intermediate HMF. While D-glucaric acid is the most studied aldaric acid in this context, L-idaric acid, as a C6 aldaric acid, shares the same potential to yield FDCA upon dehydration, with the added possibility of generating chiral intermediates not accessible from meso compounds.

Green Chemistry Biopolymers Renewable Monomers

L-Idaric Acid: Optimal Applications


Enolase Superfamily: Substrate & Mechanistic Studies

L-Idaric acid is the preferred substrate for probing the active site architecture and catalytic mechanism of D-glucarate dehydratase and related enolase superfamily members. Its use allows for the dissection of proton abstraction steps, as the enzyme employs a distinct residue (Lys 207) for L-idarate compared to the dyad (His 339-Asp 313) used for D-glucarate . This makes it an essential tool for mutational analysis and structure-function investigations, as documented in seminal mechanistic studies .

Stereospecific Lactone Synthesis for Enzyme Inhibition

This compound is the requisite starting material for the synthesis of L-idaro-1,4-lactone, a specific inhibitor of α-L-idosiduronase . This application is critical in research related to lysosomal storage disorders, where modulation of this enzyme's activity is of interest. The L-configuration of the starting idaric acid is paramount for the biological activity of the resulting lactone; use of the D-enantiomer would yield an inactive analog.

Chiral Building Block in Asymmetric Synthesis

Unlike its meso counterparts such as the D-glucaric acid/L-gularic acid pair, L-idaric acid retains its optical activity . This property makes it a valuable chiral synthon for constructing more complex, enantiomerically pure molecules. Its defined stereochemistry, confirmed by specific rotation and InChIKey , provides a predictable source of chirality in multi-step synthetic routes, particularly in the preparation of carbohydrate-derived natural products and pharmaceuticals.

Bio-Based Polymers: Aldaric Acid Monomers

In the development of renewable polymers, L-idaric acid serves as a specific C6 aldaric acid monomer for exploring structure-property relationships in materials like polyhydroxypolyamides (hydroxylated nylons) . Its unique stereochemistry may impart distinct physical properties (e.g., crystallinity, solubility, thermal behavior) to the resulting polymers compared to those derived from D-glucaric acid or galactaric acid. Furthermore, it is a candidate intermediate for FDCA production via the aldaric acid pathway, offering an alternative to routes that rely on unstable HMF .

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